molecular formula C11H11ClN2O2 B1419960 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione CAS No. 1204297-09-5

6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione

Cat. No. B1419960
M. Wt: 238.67 g/mol
InChI Key: KCBNAAUMUVGOIX-UHFFFAOYSA-N
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Description

This usually includes the compound’s IUPAC name, common names, and structural formula. The compound’s uses and applications are also typically discussed.



Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc.


Scientific Research Applications

Synthesis and Spectroscopic Studies

6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione has been utilized in the synthesis of complex organic compounds. For example, it was involved in the synthesis of 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. This compound was characterized using various techniques like X-ray crystallography and spectroscopy. Such studies are crucial for understanding the molecular structure and properties of new compounds (Murugesan et al., 2021).

Chemical Reactivity and Binding Studies

The chemical reactivity of similar compounds has been analyzed using Frontier Molecular Orbitals (FMO) and Fukui Function Analysis (FFA), indicating potential sites for electrophilic and nucleophilic attacks. These studies are essential for predicting how these compounds might react in different chemical environments (Murugesan et al., 2021).

Application in Organic Synthesis

Compounds structurally related to 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione have been used as substrates in organic synthesis. For instance, they have been synthesized for use in the production of natural products and analogues, demonstrating their versatility in synthetic organic chemistry (Liebscher & Jin, 1999).

Studies in Molecular Isomerism

Research on similar compounds has explored aspects like geometrical isomerism and tautomerism, which are fundamental in understanding the dynamic behavior of these molecules in different chemical contexts (Blake & Sammes, 1970).

Development of Chiral Solvating Agents

Some derivatives of 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione have been studied for their potential as chiral solvating agents in NMR spectroscopy. This application is significant in the analysis and determination of enantiomer compositions in chiral compounds (Wagger et al., 2007).

Catalysis in Organic Reactions

Research has also been conducted on the catalysis involving derivatives of 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione. These studies are important for understanding the mechanisms of various organic reactions and for developing new synthetic methodologies (Anderson et al., 2017).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. Always ensure to follow safety guidelines when handling chemical compounds. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.


properties

IUPAC Name

6-(2-chlorophenyl)-1-methylpiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-14-9(6-13-10(15)11(14)16)7-4-2-3-5-8(7)12/h2-5,9H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBNAAUMUVGOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC(=O)C1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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